molecular formula C11H11NO B14830939 5-(Cyclopropylmethyl)-2-hydroxybenzonitrile

5-(Cyclopropylmethyl)-2-hydroxybenzonitrile

Katalognummer: B14830939
Molekulargewicht: 173.21 g/mol
InChI-Schlüssel: WCSRRQNDTPUXSW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-(Cyclopropylmethyl)-2-hydroxybenzonitrile is an organic compound that features a cyclopropylmethyl group attached to a hydroxybenzonitrile core

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Cyclopropylmethyl)-2-hydroxybenzonitrile can be achieved through several methods. One common approach involves the reaction of cyclopropylmethyl bromide with 2-hydroxybenzonitrile in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide at elevated temperatures to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction conditions, minimizing the risk of side reactions and optimizing the overall efficiency of the process.

Analyse Chemischer Reaktionen

Types of Reactions

5-(Cyclopropylmethyl)-2-hydroxybenzonitrile undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The nitrile group can be reduced to an amine.

    Substitution: The hydroxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.

    Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base can facilitate substitution reactions.

Major Products Formed

    Oxidation: Formation of 5-(Cyclopropylmethyl)-2-ketobenzonitrile.

    Reduction: Formation of 5-(Cyclopropylmethyl)-2-aminobenzonitrile.

    Substitution: Formation of various substituted benzonitrile derivatives depending on the substituent introduced.

Wissenschaftliche Forschungsanwendungen

5-(Cyclopropylmethyl)-2-hydroxybenzonitrile has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Wirkmechanismus

The mechanism of action of 5-(Cyclopropylmethyl)-2-hydroxybenzonitrile involves its interaction with specific molecular targets. The hydroxy group can form hydrogen bonds with biological molecules, while the nitrile group can participate in various chemical interactions. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s observed effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2-Hydroxybenzonitrile: Lacks the cyclopropylmethyl group, resulting in different chemical properties and reactivity.

    5-Methyl-2-hydroxybenzonitrile: Contains a methyl group instead of a cyclopropylmethyl group, leading to variations in steric and electronic effects.

    5-(Cyclopropylmethyl)-2-methoxybenzonitrile:

Uniqueness

5-(Cyclopropylmethyl)-2-hydroxybenzonitrile is unique due to the presence of both the cyclopropylmethyl and hydroxy groups, which confer distinct steric and electronic properties. These features make it a valuable compound for various synthetic and research applications.

Eigenschaften

Molekularformel

C11H11NO

Molekulargewicht

173.21 g/mol

IUPAC-Name

5-(cyclopropylmethyl)-2-hydroxybenzonitrile

InChI

InChI=1S/C11H11NO/c12-7-10-6-9(3-4-11(10)13)5-8-1-2-8/h3-4,6,8,13H,1-2,5H2

InChI-Schlüssel

WCSRRQNDTPUXSW-UHFFFAOYSA-N

Kanonische SMILES

C1CC1CC2=CC(=C(C=C2)O)C#N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.